H-Arg(Z)-OH

Description

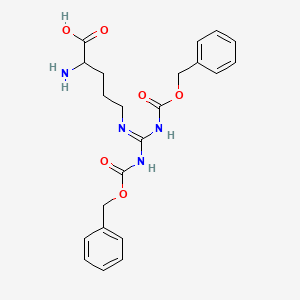

H-Arg(Z)-OH, chemically designated as N^(ω),N^(ω')-di-carbobenzoxy-L-arginine, is a protected derivative of the amino acid arginine. The benzyloxycarbonyl (Z) groups protect the guanidine moiety, preventing undesired side reactions during peptide synthesis. This compound is critical in solid-phase and solution-phase peptide synthesis (SPPS), particularly in Boc (tert-butoxycarbonyl) chemistry, where the Z group is cleaved under acidic conditions (e.g., HBr in acetic acid) . Its molecular formula is C₂₂H₂₆N₄O₆, with a molar mass of 442.46 g/mol and CAS number 4125-79-5 .

Properties

IUPAC Name |

2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEVTHZNIALJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(Z)-OH typically involves the protection of the amino group of arginine with a benzyloxycarbonyl group. This can be achieved through the reaction of arginine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually require an aqueous or organic solvent and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-Arg(Z)-OH undergoes various chemical reactions, including:

Oxidation: The guanidino group in arginine can be oxidized to form urea derivatives.

Reduction: The benzyloxycarbonyl group can be reduced to remove the protective group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyloxycarbonyl group.

Substitution: Nucleophilic reagents such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Urea derivatives and other oxidized forms of arginine.

Reduction: Free arginine after the removal of the protective group.

Substitution: Various substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

H-Arg(Z)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for nitric oxide production.

Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of H-Arg(Z)-OH involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of arginine, allowing selective reactions to occur at other functional groups. This protection is crucial for the stepwise synthesis of peptides, ensuring that the amino group does not participate in unwanted side reactions. The protective group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-Arg(Pmc)-OH

- Protecting Group : 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc).

- Cleavage Method : Trifluoroacetic acid (TFA).

- Molecular Weight : 440.564 g/mol (CAS 112160-37-9) .

- Applications : Preferred in Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its acid stability and orthogonal compatibility with TFA cleavage.

- Advantages : High stability during coupling reactions; ideal for automated SPPS.

- Limitations : Bulky structure may reduce solubility in organic solvents.

H-Arg(Tos)-OH

- Protecting Group : Tosyl (Tos).

- Cleavage Method : Harsh acids (e.g., hydrofluoric acid or HBr).

- Applications : Used in Boc chemistry for synthesizing peptide-drug conjugates (e.g., primaquine derivatives) .

- Advantages : Robust protection under basic conditions.

- Limitations : Requires hazardous cleavage agents, limiting its use in modern workflows.

H-Arg(NO₂)-OH

- Protecting Group: Nitro (NO₂).

- Cleavage Method : Catalytic hydrogenation.

- CAS Number : 2149-70-4 .

- Applications : Rarely used today due to incompatibility with hydrogenation-sensitive functional groups.

Boc-Arg(Tip)-OH

- Protecting Group : 2,4,6-Triisopropylbenzenesulfonyl (Tip).

- Cleavage Method : Strong acids (e.g., TFA).

- Synthesis : Derived from Z-Arg-OH via sulfonylation, yielding 50.7%–82.5% .

- Advantages : Steric hindrance minimizes side reactions.

- Limitations: Low solubility in non-polar solvents.

Comparative Data Table

| Compound | Protecting Group | Cleavage Method | Molecular Weight (g/mol) | CAS Number | Synthesis Yield | Key Application |

|---|---|---|---|---|---|---|

| H-Arg(Z)-OH | Di-CBZ | HBr/HOAc | 442.46 | 4125-79-5 | 50.7%–82.5% | Boc peptide synthesis |

| H-Arg(Pmc)-OH | Pmc | TFA | 440.564 | 112160-37-9 | N/A | Fmoc SPPS |

| H-Arg(Tos)-OH | Tosyl | HF/HBr | 315.38* | - | 72.2% | Drug conjugates |

| H-Arg(NO₂)-OH | Nitro | Hydrogenation | 219.20* | 2149-70-4 | N/A | Niche applications |

| Boc-Arg(Tip)-OH | Tip | TFA | 513.65* | - | 50.7% | Sterically hindered SPPS |

*Estimated based on molecular formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.